molecular formula C18H27NO3 B5524095 3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(tetrahydro-2-furanylmethyl)benzamide

3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No. B5524095
M. Wt: 305.4 g/mol
InChI Key: QKOGCMPCFUUDQK-UHFFFAOYSA-N
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Description

This chemical compound belongs to the class of organic compounds known as benzamides. Benzamides are compounds containing a benzamide moiety, which consists of a benzene ring attached to an amide group. Although the specific compound "3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(tetrahydro-2-furanylmethyl)benzamide" is not directly mentioned in the literature, related compounds have been synthesized and studied for their chemical and physical properties, synthesis methods, molecular structures, and chemical reactions.

Synthesis Analysis

The synthesis of related benzamide compounds typically involves reactions such as the Bischler-Napieralski reaction, which has been used to cyclize N-(4-aryl-4-hydroxybutyl)benzamides under certain conditions to produce related chemical structures (Browne, Skelton, & White, 1981). These synthesis methods provide a basis for understanding how the compound of interest could be synthesized.

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been analyzed using X-ray diffraction and quantum chemical computations. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed to determine its crystalline structure and electronic properties (Demir et al., 2015). These studies provide insights into the bond lengths, angles, and overall geometry of similar benzamide compounds.

Chemical Reactions and Properties

Benzamide compounds undergo various chemical reactions, including oxidation and cyclization. For instance, tertiary benzamides have been oxidized at the alpha-position of the N-alkyl groups using specific oxidizing systems (Constantino & Iley, 2004). These reactions are crucial for understanding the chemical behavior and possible transformations of the compound .

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

Research in the field of organic synthesis often explores the preparation and application of complex organic compounds. For instance, studies on the Bischler-Napieralski reaction of N-(4-Aryl-4-hydroxybutyl)benzamides have led to the synthesis of 3-arylmethylidene-4,5-dihydro-3H-pyrroles, demonstrating the utility of this reaction in creating structurally diverse heterocycles (Browne et al., 1981). This type of reaction could potentially be applied to the synthesis of derivatives of 3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(tetrahydro-2-furanylmethyl)benzamide, offering new avenues for chemical research and material science.

Chemical Structure Analysis and Applications

The study of molecular structures, such as the crystal and molecular structure investigations of benzamide derivatives, provides essential insights into the physical and chemical properties of these compounds. These analyses can reveal information about bonding, molecular geometry, and potential reactivity patterns, which are crucial for designing new materials with desired properties (Pertlik, 1992). Understanding the structural aspects of 3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(tetrahydro-2-furanylmethyl)benzamide could lead to novel applications in materials science, pharmaceuticals, and nanotechnology.

Modulation of Fluorescent Properties

Research on the modulation of solvent-dependent dual emission in compounds like 3-hydroxychromones highlights the potential of organic molecules to serve as the basis for developing new fluorescent sensors. These sensors can be fine-tuned for various applications, including biological imaging, environmental monitoring, and chemical sensing, by altering the electronic properties through structural modifications (Klymchenko et al., 2003). Similar strategies could be employed to investigate the fluorescent properties of 3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(tetrahydro-2-furanylmethyl)benzamide, potentially leading to new insights and applications in the field of fluorescent materials.

properties

IUPAC Name

3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-18(2,21)10-9-14-6-4-7-15(12-14)17(20)19(3)13-16-8-5-11-22-16/h4,6-7,12,16,21H,5,8-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOGCMPCFUUDQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)N(C)CC2CCCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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